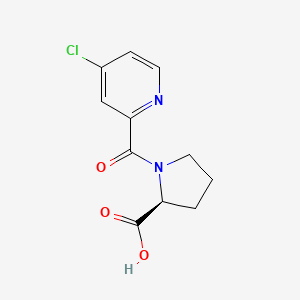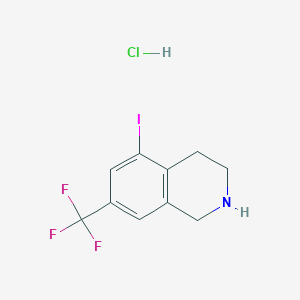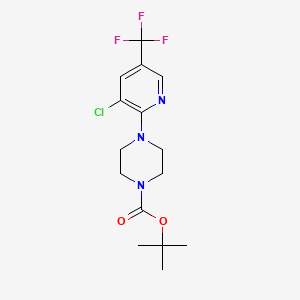
1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Techniques and Pharmacokinetics
- Liquid Chromatography and Mass Spectrometry Applications : Chavez-Eng, Constanzer, and Matuszewski (1997) developed a sensitive and specific assay for the determination of a dopamine D4 receptor antagonist in human plasma and urine. This involved high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection, emphasizing the importance of this compound in pharmacokinetic studies (Chavez-Eng et al., 1997).
Synthesis and Structural Analysis
- Synthesis and Biological Evaluation : Sanjeevarayappa, Iyengar, Kumar, and Suchetan (2015) synthesized and characterized the title compound, demonstrating its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, highlighting its potential in therapeutic applications (Sanjeevarayappa et al., 2015).
- X-ray Diffraction Studies : The compound's structure was further confirmed by single crystal XRD data, emphasizing its unique chemical architecture and potential for various applications.
Chemical Properties and Applications
- Chemical Modification and Analgesic Activity : Nie et al. (2020) studied the chemical modification of N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, revealing its role in the development of new compounds with improved pharmacological profiles (Nie et al., 2020).
- Molecular Structure Analysis : The synthesis and molecular structure of derivatives like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate were reported by Mamat, Flemming, and Köckerling (2012). Such studies help in understanding the compound's potential in material science and medicinal chemistry (Mamat et al., 2012).
Novel Applications in Other Fields
- Insecticide Development : Cai, Li, Fan, Huang, Shao, and Song (2010) explored using a similar compound as a lead for new insecticides with a novel mode of action. This indicates the compound's utility in agricultural chemistry (Cai et al., 2010).
Propiedades
IUPAC Name |
tert-butyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-11(16)8-10(9-20-12)15(17,18)19/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAMFYRWBSHYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

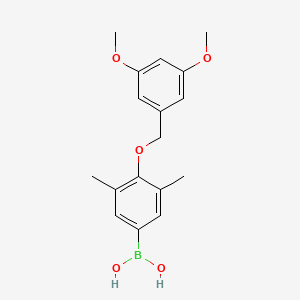
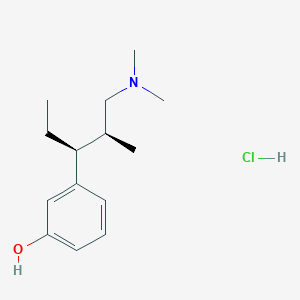
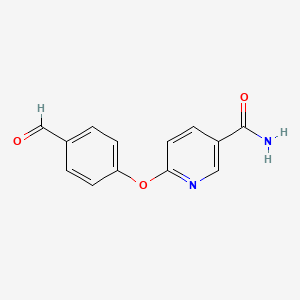
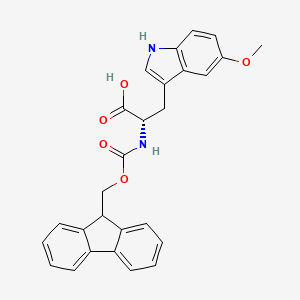
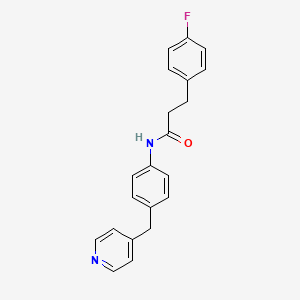
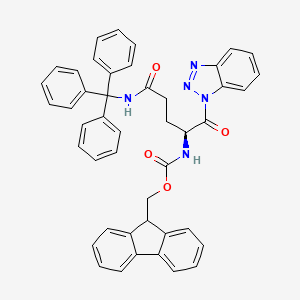
![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)
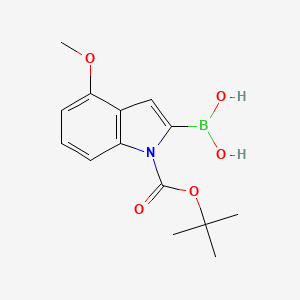
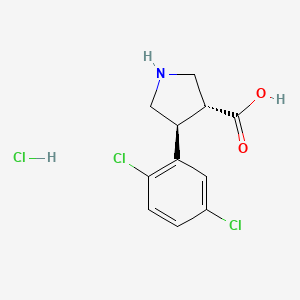
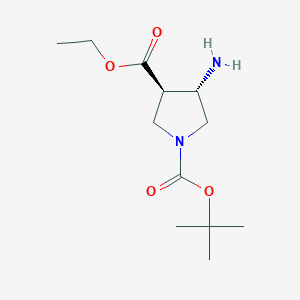
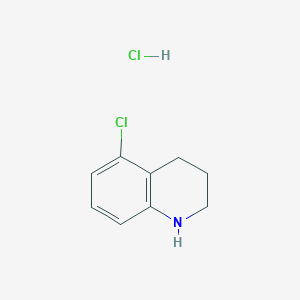
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)
